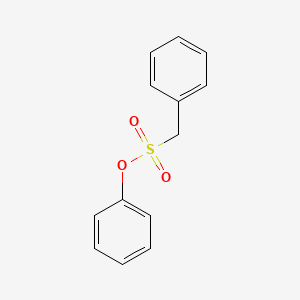

Phenyl phenylmethanesulfonate

描述

Structure

3D Structure

属性

CAS 编号 |

10271-81-5 |

|---|---|

分子式 |

C13H12O3S |

分子量 |

248.3 g/mol |

IUPAC 名称 |

phenyl phenylmethanesulfonate |

InChI |

InChI=1S/C13H12O3S/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI 键 |

DTVYDCGCCHOJMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2 |

其他CAS编号 |

10271-81-5 |

产品来源 |

United States |

Historical Development of Sulfonate Ester Chemistry and Its Reactivity

The journey of sulfonate esters in organic chemistry is intrinsically linked to the broader history of organosulfur chemistry, which saw significant developments in the 19th century. tandfonline.comtandfonline.com During this period, chemists began to systematically investigate organic compounds containing sulfur, laying the groundwork for understanding their structure and reactivity. rochelleforrester.ac.nz While early work focused on simpler sulfur compounds like thiols and carbon disulfide, the principles of substitution reactions were also being established. tandfonline.com

A pivotal moment that provided a conceptual framework for understanding the reactivity of sulfonate esters was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. wikipedia.org This reaction demonstrated that an alkoxide could react with an organohalide in a bimolecular nucleophilic substitution (SN2) reaction to form an ether. wikipedia.orgmasterorganicchemistry.com This was crucial because it helped to prove the structure of ethers and established a fundamental principle of synthesis: the displacement of a good leaving group by a nucleophile. wikipedia.org

Sulfonate esters, like tosylates and mesylates, were later recognized as excellent analogues to alkyl halides in such SN2 reactions. masterorganicchemistry.comlibretexts.org The sulfonate group is a superior leaving group because its negative charge is stabilized by resonance across the three oxygen atoms, making it a weak base and thus easily displaced. eurjchem.com This reactivity allows alcohols, which are typically poor leaving groups (as hydroxide (B78521) is a strong base), to be converted into sulfonate esters, thereby activating them for nucleophilic substitution and elimination reactions. eurjchem.com The general preparation of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. wikipedia.org This fundamental transformation became a cornerstone of organic synthesis, enabling a vast array of molecular manipulations.

Significance of Phenyl Phenylmethanesulfonate in Modern Synthetic Transformations

Direct Esterification Approaches for this compound Synthesis

The most common method for synthesizing this compound is through the direct esterification of a sulfonic acid derivative with a phenolic compound. This approach is favored for its straightforward reaction pathway.

Condensation Reactions Involving α-Toluenesulfonyl Chloride and Phenolic Compounds

The synthesis of this compound is often achieved through the reaction of α-toluenesulfonyl chloride with a phenol (B47542) in the presence of a base. isroset.orgmasterorganicchemistry.com This reaction is a nucleophilic substitution where the oxygen atom of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. isroset.org The presence of a base, such as pyridine, is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. isroset.orgmasterorganicchemistry.com

The general reaction can be represented as follows:

C₆H₅CH₂SO₂Cl + C₆H₅OH + Base → C₆H₅CH₂SO₂OC₆H₅ + Base·HCl

Kinetic studies on similar reactions, such as the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine, suggest a synchronous bimolecular SN2 mechanism. allresearchjournal.com In this mechanism, the nucleophile directly attacks the sulfur center. allresearchjournal.com

Exploration of Reaction Conditions for Optimized Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, base, and reaction temperature, play a significant role.

For instance, in the synthesis of tosyl esters, which are structurally related to phenylmethanesulfonates, solvents like acetonitrile (B52724) are commonly used. allresearchjournal.com The reaction of p-toluenesulfonyl chloride with α-hydroxy acids has been studied at various temperatures (20, 30, and 40 °C) to evaluate the thermodynamic parameters of the reaction. allresearchjournal.com

Furthermore, alternative methods that offer milder conditions and easier work-up procedures have been explored. For example, protocols for the tosylation and mesylation of phenols have been developed that are chromatography-free and environmentally friendly, offering short reaction times and excellent yields. organic-chemistry.org Microwave-assisted synthesis has also been investigated as a solvent- and catalyst-free method for the sulfonylation of amines and phenols, although for phenols, it resulted in moderate yields and required longer reaction times. rsc.org

Preparation of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the introduction of various functional groups, which can modulate the chemical and physical properties of the parent compound.

Synthesis of Nitro-Substituted Phenyl Phenylmethanesulfonates

Nitro-substituted derivatives of this compound have been synthesized for mechanistic studies of their hydrolysis. acs.org Specific examples include p-nitrothis compound, phenyl p-nitrophenylmethanesulfonate, and p-nitrophenyl p-nitrophenylmethanesulfonate. acs.org The synthesis of these compounds generally follows the established esterification protocols, using the appropriately nitrated phenol or α-toluenesulfonyl chloride. For example, sodium (2-nitrophenyl)methanesulfonate can be synthesized and subsequently used as an intermediate. The nitro group in such compounds can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst.

A notable reaction for creating substituted derivatives is the sulfur-phenolate exchange (SuPhenEx), where the nitrophenolate group in 4-nitrothis compound can be exchanged with a variety of substituted phenols. organic-chemistry.org This reaction is rapid, often reaching quantitative yields within 10 minutes under ambient conditions, and requires a simple workup. organic-chemistry.org

Methods for Incorporating Complex Functional Groups

The versatile nature of the sulfonate ester linkage allows for the incorporation of a wide array of complex functional groups into the this compound scaffold. This is often achieved by starting with functionalized phenols or α-toluenesulfonyl chlorides.

For instance, research has been conducted on the synthesis of phenylmethanesulfonate derivatives containing pyrazolecarbamide moieties, which have shown biological activity. nih.govfrontiersin.org The synthesis of these complex molecules involves multi-step procedures where the phenylmethanesulfonate group is introduced into a molecule that already contains the complex functional group. nih.govfrontiersin.org

Other examples include the synthesis of phenylmethanesulfonate derivatives of resveratrol (B1683913), a stilbenoid, which have been evaluated as aromatase inhibitors. nih.gov The synthesis of these compounds involves reacting the phenolic hydroxyl groups of resveratrol with the corresponding sulfonyl chloride. nih.gov Furthermore, methods for the meta-C–H functionalization of phenylethyl alcohol derivatives using a removable oxime ether directing group have been developed, providing a pathway to meta-substituted alcohol derivatives that could potentially be converted to phenylmethanesulfonates. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral sulfinyl compounds is an area of significant interest due to their application in asymmetric synthesis. researchgate.net While the direct stereoselective synthesis of chiral phenyl phenylmethanesulfonates is not extensively detailed in the provided context, the principles of stereoselective synthesis of related chiral sulfur compounds are relevant.

The synthesis of chiral molecules often involves the use of a chiral auxiliary. For example, the stereoselective synthesis of α-amino(phenyl)methyl(phenyl)phosphinic acids has been achieved using O-pivaloylated D-galactosylamine as a chiral auxiliary. nih.gov Similarly, chiral enamines have been used to synthesize enantioenriched α-SCF₃-tetrasubstituted β-keto esters. mdpi.com

In the context of sulfonate esters, the stereocenter could be located on the phenylmethane portion or on the phenyl group. The synthesis of such chiral derivatives would likely involve starting from a chiral alcohol or a chiral α-toluenesulfonic acid derivative. The stereochemical outcome of the reaction would be a critical aspect to control. For example, nickel-catalyzed reductive cyclization has been used for the highly asymmetric stereoselective synthesis of chiral chromans bearing tertiary allylic siloxanes. chemrxiv.org Such strategies could potentially be adapted for the synthesis of chiral this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of Phenyl Phenylmethanesulfonate

Nucleophilic Substitution Reactions of Phenyl Phenylmethanesulfonate (B8461500)

In the realm of nucleophilic substitution reactions, the efficacy of the leaving group is a critical determinant of reaction rates and pathways. The phenylmethanesulfonate moiety, derived from phenylmethanesulfonic acid, is recognized as a competent leaving group. Its effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops as the bond to the substrate cleaves. This stabilization is achieved through resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.

The stability of the resulting phenylmethanesulfonate anion is comparable to that of other commonly employed sulfonate leaving groups, such as tosylate and mesylate. Good leaving groups are generally weak bases, and the conjugate acid of phenylmethanesulfonate, phenylmethanesulfonic acid, is a strong acid, indicating that the anion is a weak base and, therefore, a good leaving group. masterorganicchemistry.comlibretexts.org The presence of the phenyl group attached to the methylene (B1212753) group can further influence the electronic properties and stability of the leaving group, though its effect is generally less pronounced than that of the sulfonate group itself. In reactions where the leaving group's departure is the rate-determining step, the stability of the phenylmethanesulfonate anion plays a crucial role in lowering the activation energy of the reaction. wikipedia.org

The rates and mechanisms of nucleophilic substitution reactions involving phenyl phenylmethanesulfonate can be significantly influenced by the presence of substituents on both the phenyl ring of the phenylmethanesulfonate leaving group and the phenyl ring of the substrate.

Substituents on the Phenyl Ring of the Phenylmethanesulfonate Leaving Group:

Electron-withdrawing substituents on the phenyl ring of the phenylmethanesulfonate moiety increase its leaving group ability. By withdrawing electron density, these substituents further stabilize the resulting anion, making it a weaker base and a more effective leaving group. masterorganicchemistry.com Conversely, electron-donating groups would decrease the leaving group ability by destabilizing the anion. This effect is a key principle in physical organic chemistry, where Hammett plots can be used to correlate reaction rates with substituent constants (σ), providing quantitative insight into the electronic effects at play. nih.gov

Substituents on the Phenyl Ring of the Substrate (Aryl Phenylmethanesulfonates):

In the context of nucleophilic aromatic substitution (SNAr) on an aryl phenylmethanesulfonate, the nature of the substituents on the aryl ring of the substrate is paramount. Electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the phenylmethanesulfonate leaving group dramatically increase the rate of reaction. masterorganicchemistry.comwikipedia.org These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism. wikipedia.org Conversely, electron-donating groups deactivate the ring towards nucleophilic attack, slowing down the reaction rate.

The following table illustrates the general effect of substituents on the rate of nucleophilic aromatic substitution:

| Substituent Position | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |

| Ortho | Rate increases significantly | Rate decreases |

| Para | Rate increases significantly | Rate decreases |

| Meta | Rate increases slightly | Rate decreases slightly |

Hydrolysis Pathways of Phenyl Phenylmethanesulfonates in Solution

The rate of hydrolysis is highly dependent on the nature of the substituent on the phenoxy leaving group. Electron-withdrawing substituents significantly accelerate the rate of hydrolysis, as they stabilize the developing negative charge on the oxygen atom in the transition state and increase the acidity of the corresponding phenol (B47542), making the phenoxide a better leaving group.

The following interactive data table presents representative second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl tosylates, which are expected to show a similar trend to substituted phenyl phenylmethanesulfonates.

Data adapted from studies on substituted phenyl tosylates, expected to show similar trends for phenyl phenylmethanesulfonates.

For the hydrolysis of aryl phenylmethanesulfonates, substantial evidence points towards an Elimination-Addition (E1cB) mechanism, particularly under alkaline conditions. ias.ac.in This mechanism is favored when the substrate possesses an acidic proton alpha to the sulfonyl group and a relatively poor leaving group. wikipedia.orgquora.com In the case of this compound, the methylene protons are rendered acidic by the powerful electron-withdrawing sulfonyl group.

The E1cB pathway is a two-step process:

Reversible deprotonation: A base abstracts a proton from the α-methylene group to form a carbanion (the conjugate base). masterorganicchemistry.com

Rate-determining expulsion of the leaving group: The carbanion then expels the aryloxide leaving group to form a highly reactive sulfene (B1252967) intermediate (phenylmethanesulfonylidene). This intermediate is subsequently rapidly attacked by water to yield phenylmethanesulfonic acid.

Evidence supporting the E1cB mechanism for the hydrolysis of related sulfonates includes:

Large Hammett ρ values: A large positive ρ value is observed when plotting the logarithm of the rate constants against the Hammett substituent constants (σ) for a series of substituted aryl leaving groups. This indicates a significant development of negative charge on the leaving group in the transition state of the rate-determining step. rsc.org

Solvent effects: The rate of reaction is often observed to decrease with an increasing proportion of aprotic solvents like DMSO in aqueous mixtures, which is consistent with the E1cB mechanism. ias.ac.in

Deuterium (B1214612) isotope effects: The absence of a significant primary kinetic isotope effect when the α-protons are replaced with deuterium is indicative of a pre-equilibrium deprotonation step, a hallmark of the (E1cB)R mechanism. rsc.org

The initial and crucial step of the E1cB mechanism for the hydrolysis of this compound is the abstraction of a proton from the α-methylene group by a base, typically a hydroxide (B78521) ion in alkaline hydrolysis. openstax.org The acidity of these protons is significantly enhanced by the adjacent sulfonyl group (-SO2-). The sulfonyl group is a strong electron-withdrawing group, both through induction and resonance, which effectively stabilizes the resulting carbanion.

The formation of the carbanion can be represented as follows:

Ph-CH2-SO2-OPh + OH- ⇌ [Ph-CH--SO2-OPh] + H2O

Investigation of the Elimination-Addition (ElcB) Mechanism

Impact of Solvent Effects on Hydrolysis Kinetics and Mechanism (e.g., Dipolar Aprotic Solvent Mixtures)

The solvent environment plays a critical role in the kinetics and mechanism of the hydrolysis of this compound. Studies conducted on the alkaline hydrolysis of substituted phenyl phenylmethanesulfonates in aqueous mixtures with the dipolar aprotic solvent dimethylsulfoxide (DMSO) have revealed significant solvent effects. tandfonline.comtandfonline.com It has been observed that the rate of hydrolysis for these compounds increases as the percentage of DMSO in the solvent mixture is raised. tandfonline.comtandfonline.com

The observed kinetic behavior in these solvent mixtures provides strong evidence for an elimination-addition (E1cB) mechanism rather than a direct nucleophilic attack (BAC2) on the ester. tandfonline.comtandfonline.com The reaction's progression through an anionic intermediate is consistent with the rate acceleration seen in solvents that favor the formation of such species. tandfonline.com

Below is a data table summarizing the second-order rate constants for the hydrolysis of m-nitrothis compound in different solvent compositions, illustrating the effect of DMSO.

| Solvent Mixture (% v/v) | k₂ × 10² (l mol⁻¹ s⁻¹) |

|---|---|

| 30% DMSO - 70% H₂O | 1.88 |

| 50% DMSO - 50% H₂O | 4.10 |

| 70% DMSO - 30% H₂O | 15.6 |

Characterization of Transient Intermediates in Hydrolysis Reactions

The hydrolysis of this compound proceeds through a stepwise mechanism involving distinct transient intermediates. tandfonline.com Given the presence of an acidic methylene group adjacent to the sulfonyl group, the reaction in an alkaline medium initiates with the rapid and reversible abstraction of a proton by a base (e.g., hydroxide ion), leading to the formation of a carbanion. tandfonline.comtandfonline.com This carbanion is a key transient intermediate in the reaction pathway.

Evidence for the formation of these corresponding anions in alkaline solutions has been established. tandfonline.comtandfonline.com The stability of this carbanion is crucial for the subsequent steps of the mechanism. The reaction then proceeds via a slow, rate-determining decomposition of this carbanion intermediate, which involves the elimination of the phenoxide leaving group to form another highly reactive transient species, sulfene (phenylsulfene). tandfonline.comtandfonline.com This aligns with the characteristics of an (E1cB)irr mechanism for esters with acidic phenols as leaving groups or a general E1cB pathway for those with weakly acidic phenols. tandfonline.com

Comparative Analysis with Concerted (SN2/E2) and Addition-Elimination (BAC2) Mechanisms

The mechanism of alkaline hydrolysis for this compound is best understood through comparison with other plausible pathways, such as concerted (SN2/E2) and addition-elimination (BAC2) mechanisms.

The conventional BAC2 mechanism, which involves the nucleophilic attack of the hydroxide ion on the sulfur atom to form a pentavalent intermediate, is not the operative pathway for phenyl phenylmethanesulfonates. tandfonline.com Structure-reactivity studies and solvent effects provide strong evidence against this mechanism. tandfonline.comtandfonline.com

Similarly, a concerted SN2-type mechanism, involving a single transition state where the nucleophile attacks the sulfur atom as the leaving group departs, is also considered less likely for this class of compounds under alkaline conditions. nih.govacs.org While concerted pathways are debated for other sulfonate esters, the specific structure of phenylmethanesulfonates favors a different route. semanticscholar.orgsigmaaldrich.com

The evidence strongly supports an elimination-addition mechanism, specifically the E1cB (Elimination, Unimolecular, conjugate Base) pathway. tandfonline.comtandfonline.com This mechanism is distinct from a concerted E2 mechanism, where proton abstraction and leaving group departure occur simultaneously. In the E1cB mechanism for this compound, these are two separate steps:

Proton Abstraction: A rapid pre-equilibrium step where the base removes a proton from the carbon adjacent to the sulfonyl group, forming a carbanion intermediate (the conjugate base). tandfonline.com

Leaving Group Expulsion: A slower, rate-limiting step where the carbanion eliminates the phenoxide leaving group to form a sulfene intermediate. tandfonline.com

This stepwise E1cB mechanism is favored due to the significant acidity of the methylene protons adjacent to the sulfonyl group, which facilitates the formation of a stabilized carbanion intermediate. tandfonline.comtandfonline.com

Reactions Involving Sulfene Intermediates Derived from Phenylmethanesulfonate

Formation of Sulfenes from Phenylmethanesulfonate Derivatives

Sulfenes are highly reactive intermediates that can be generated from phenylmethanesulfonate derivatives under specific reaction conditions. The formation of sulfene (specifically, phenylsulfene) from these precursors typically occurs through an E1cB-type elimination reaction. core.ac.uk This process is initiated by the action of a base, which abstracts an α-proton from the methylene group adjacent to the sulfonyl function.

For example, the reaction of a phenylmethanesulfonate ester, such as 2,4-dinitrothis compound, with a base like triethylamine (B128534) leads to the formation of a sulfene intermediate. researchgate.net The mechanism involves two discrete steps:

Deprotonation: The base removes a proton from the α-carbon, forming a carbanion.

Elimination: The resulting carbanion then expels the phenoxide leaving group (in this case, the 2,4-dinitrophenoxide anion) to yield the sulfene. core.ac.uk

The choice of leaving group is critical; a good leaving group facilitates the elimination step. This method provides a viable route to generate sulfenes in situ for subsequent reactions. researchgate.net

Reactivity of Sulfenes with Nucleophilic Reagents, particularly Trivalent Phosphorus Compounds

Once formed, sulfenes are highly electrophilic and react readily with a variety of nucleophiles. A notable class of reactions involves their interaction with trivalent phosphorus compounds, such as triphenylphosphine (B44618). researchgate.net The reaction of a sulfene with a trivalent phosphorus compound represents a key transformation of these transient species. researchgate.net

Trivalent phosphorus compounds are effective nucleophiles due to the lone pair of electrons on the phosphorus atom. libretexts.org They readily attack electrophilic centers. In the case of a sulfene generated from a phenylmethanesulfonate derivative, the sulfur atom of the sulfene is electrophilic. Triphenylphosphine attacks this sulfur atom, initiating a sequence of events that ultimately leads to the formation of a stable product. researchgate.net This reaction serves as one of the first documented examples of the interaction between a sulfene and a trivalent phosphorus compound. researchgate.net

Mechanistic Details of Phosphonium (B103445) Salt Formation

The reaction between a sulfene (derived from a phenylmethanesulfonate) and triphenylphosphine culminates in the formation of a phosphonium salt. researchgate.net The mechanism is initiated by the nucleophilic attack of the triphenylphosphine on the sulfene intermediate. This attack forms a zwitterionic adduct.

This initial adduct is generally unstable and undergoes rearrangement. In the presence of a proton source or through subsequent reaction steps, this process ultimately yields a stable benzyltriphenylphosphonium (B107652) salt. For instance, reacting phenylmethanesulfonyl chloride or 2,4-dinitrothis compound with a mixture of triphenylphosphine and triethylamine results in the formation of benzyltriphenylphosphonium salts in significant yields. researchgate.net

S(VI) Exchange Chemistry of Phenyl Phenylmethanesulfonates

The development of robust and efficient methods for the formation of sulfur(VI) (S(VI)) linkages is of significant interest in chemical biology, medicinal chemistry, and materials science. libretexts.org A notable advancement in this area is the Sulfur-Phenolate Exchange (SuPhenEx) reaction, which provides a fluorine-free alternative to the well-known Sulfur Fluoride Exchange (SuFEx) chemistry. libretexts.orggoogle.com This exchange process utilizes activated sulfonate esters, such as 4-nitrothis compound, to react with a wide array of nucleophiles. libretexts.org

Scope and Efficiency of Phenolate (B1203915) Group Exchange with Various Nucleophiles

The SuPhenEx reaction, using 4-nitrothis compound as a model substrate, demonstrates broad scope and high efficiency for the exchange of the 4-nitrophenolate (B89219) leaving group with various nucleophiles. libretexts.orggoogle.com The reaction proceeds rapidly under ambient conditions, often reaching quantitative yields within minutes, and typically requires only a simple filtration through silica (B1680970) for purification. libretexts.orglibretexts.org

The efficiency of the reaction is largely attributed to the excellent leaving group ability of the 4-nitrophenolate anion, which is stabilized by the strong electron-withdrawing nitro group. researchgate.net This allows the exchange to occur with a diverse range of phenols and alkyl alcohols. libretexts.org The reaction is catalyst-free and displays a high tolerance for various functional groups. libretexts.org

Table 1: Examples of Phenolate Exchange with Various Nucleophiles

| Nucleophile (Phenol/Alcohol) | Reaction Time | Yield (%) |

| Phenol | < 5 min | >95 |

| 4-Methoxyphenol | < 5 min | >95 |

| 4-Chlorophenol (B41353) | < 5 min | >95 |

| 4-Cyanophenol | < 5 min | >95 |

| 1-Naphthol | < 5 min | >95 |

| Benzyl (B1604629) alcohol | 16 h | >95 |

| (R)-(-)-2-Phenyl-1-propanol | 6 h | >95 |

Data synthesized from studies on 4-nitrothis compound. google.com

While the reaction is highly efficient for a wide range of substituted phenols, saturated alcohols react more slowly, requiring several hours to reach completion. google.com Nevertheless, the yields remain high. google.com Certain functionalities, such as phenols bearing an aldehyde group, may prevent the exchange reaction from occurring. google.com

Mechanistic Understanding of Sulfonyl Exchange Processes

The mechanism of the SuPhenEx reaction is understood as a nucleophilic substitution at the sulfur atom of the sulfonyl group. The reaction is initiated by the deprotonation of the incoming nucleophile (a phenol or an alcohol) by a base, such as sodium hydride (NaH), to generate a more nucleophilic phenolate or alkoxide. libretexts.org

This anionic nucleophile then attacks the electrophilic sulfur atom of the phenylmethanesulfonate. This leads to a trigonal bipyramidal intermediate or transition state. Subsequently, the 4-nitrophenolate group is expelled as the leaving group, resulting in the formation of the new sulfonate ester. researchgate.net The strong electron-withdrawing nature of the para-nitro group on the phenolate makes it an excellent leaving group, which is a key driving force for the reaction. libretexts.orgresearchgate.net

The process is generally considered to be non-reversible when using 4-nitrophenolate as the leaving group and less activated phenols or alcohols as nucleophiles. researchgate.net However, the potential for dynamic covalent chemistry has been demonstrated. libretexts.orgresearchgate.net When the incoming and outgoing phenolate groups have similar electronic properties (and thus similar leaving group abilities), an equilibrium can be established. libretexts.orgresearchgate.net For instance, when a product formed from the exchange with 4-chlorophenol was treated with 4-bromophenol (B116583) (which has a similar Hammett parameter), an equilibrium mixture of the two corresponding sulfonate esters was observed after several days. libretexts.orgresearchgate.net This tunability of the reaction's driving force by modifying the electronic properties of the nucleophile and leaving group allows for fine control over the exchange process. libretexts.orgresearchgate.net

Olefination Reactions Utilizing Sulfonate Esters

While sulfonate esters like this compound are not typically the primary substrates in classic olefination reactions that proceed via carbanion addition to carbonyls, they play a crucial role as excellent leaving groups in elimination reactions to form alkenes. The specific mechanistic pathway involving carbanion addition to a carbonyl followed by cyclization and syn-elimination is characteristic of reactions like the Julia-Kocienski olefination, which utilizes phenyl sulfones rather than sulfonate esters.

Carbanion Addition to Carbonyl Compounds to Form Alkene Products

While not a direct olefination in the sense of coupling two smaller fragments to form a double bond in a single pot, this method is fundamental for synthesizing alkenes from alcohols.

Proposed Cyclization and Syn-Elimination Mechanisms

The mechanisms involving cyclization and syn-elimination are not characteristic of alkene formation from sulfonate esters. Instead, sulfonate esters typically undergo anti-elimination via the E2 mechanism. In this process, a strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the sulfonate group. Simultaneously, the C-O bond of the sulfonate ester breaks, and the leaving group departs, leading to the formation of a pi bond. This is a concerted process that requires an anti-periplanar arrangement of the proton being abstracted and the sulfonate leaving group.

In contrast, syn-elimination is observed in reactions such as the Cope elimination of N-oxides and the pyrolysis of xanthate esters (Chugaev elimination), which proceed through cyclic transition states. wikipedia.org

Stereochemical Outcomes and Control in Sulfonate-Based Olefination

The stereochemistry of alkene formation from sulfonate esters is a direct consequence of the E2 elimination mechanism. The requirement for an anti-periplanar geometry between the beta-hydrogen and the sulfonate leaving group dictates the stereochemical outcome of the reaction.

For example, in a cyclohexane (B81311) system, the E2 elimination will only proceed efficiently if both the beta-hydrogen and the sulfonate group can adopt axial positions to achieve the necessary anti-periplanar arrangement. This conformational requirement can be used to control the regioselectivity and stereoselectivity of the resulting alkene.

The formation of the sulfonate ester itself from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during this step. youtube.com The subsequent E2 elimination then proceeds with a defined stereochemistry based on the available anti-periplanar beta-hydrogens. This two-step sequence allows for a high degree of stereochemical control in the synthesis of alkenes from chiral alcohols. libretexts.org

Reductive and Oxidative Transformations of this compound Derivatives

The chemical behavior of this compound and its derivatives under reductive and oxidative conditions is a subject of significant interest, particularly concerning the reactivity of the α-methylene group and the potential for transformations at the sulfur center. While direct studies on this compound are limited, analogies can be drawn from the well-established chemistry of related benzylic and sulfonyl compounds to predict its reactivity.

Selective Hydroxylation at the α-Methylene Position

The α-methylene group in this compound is benzylic and therefore susceptible to oxidative functionalization. The selective hydroxylation of this position to afford an α-hydroxy derivative represents a potential pathway for the introduction of further functionality. While specific studies on the direct hydroxylation of this compound are not extensively reported, the principles of benzylic C-H bond activation provide a framework for understanding this transformation.

The oxidation of benzylic C-H bonds can be achieved through various methods, including chemical, photochemical, and enzymatic approaches. The selectivity for the α-methylene position is influenced by the electronic and steric properties of the substrate and the nature of the oxidant.

Mechanistic Considerations:

The mechanism of benzylic hydroxylation often involves the generation of a benzylic radical or a carbocation intermediate. In the case of this compound, a plausible pathway could involve a hydrogen atom abstraction from the α-methylene group by a reactive oxygen species, followed by trapping of the resulting benzylic radical with a hydroxyl radical or a related oxygen source.

Table 1: Potential Methods for α-Hydroxylation of Benzylic Compounds

| Method | Oxidant/Catalyst | General Observations |

| Chemical Oxidation | Peroxides, Hypervalent Iodine Reagents | Can be challenging to control over-oxidation to the corresponding ketone. |

| Photochemical Oxidation | Photosensitizers and O₂ | Often proceeds via radical intermediates. |

| Enzymatic Hydroxylation | Cytochrome P450 enzymes | Highly selective but may require specific enzyme engineering. |

Research on the selective oxidation of other benzylic sulfonates suggests that the sulfonate group can influence the reactivity of the benzylic position. The strong electron-withdrawing nature of the phenylmethanesulfonyl group may deactivate the benzylic C-H bonds towards electrophilic attack, making radical-based oxidations a more probable route.

Formation and Subsequent Reactivity of Sulfinic Acids

The cleavage of the sulfonate ester bond in this compound could potentially lead to the formation of phenylmethanesulfinic acid. While the direct conversion of sulfonate esters to sulfinic acids is not a commonly reported transformation, the resulting sulfinic acid moiety is a versatile intermediate in organic synthesis.

Sulfinic acids and their salts are valuable precursors to a wide array of sulfur-containing compounds. Their reactivity stems from the nucleophilic nature of the sulfur atom and the ability to generate sulfonyl radicals under oxidative conditions.

Formation of Sulfinic Acids:

Methods for the synthesis of sulfinic acids typically involve the reduction of sulfonyl chlorides or the oxidation of thiols. Although less common, reductive cleavage of the S-O bond in sulfonate esters under specific conditions could be a potential, albeit challenging, route to sulfinic acids.

Subsequent Reactivity of Phenylmethanesulfinic Acid:

Once formed, phenylmethanesulfinic acid could undergo a variety of transformations, showcasing its synthetic utility.

Oxidation: Phenylmethanesulfinic acid can be readily oxidized to the corresponding sulfonic acid, phenylmethanesulfonic acid.

Reduction: Reduction of the sulfinic acid would yield the corresponding thiol, phenylmethanethiol.

Reaction with Electrophiles: The nucleophilic sulfur atom can react with various electrophiles. For example, reaction with alkyl halides can lead to the formation of sulfones.

Generation of Sulfonyl Radicals: Under single-electron transfer (SET) conditions, phenylmethanesulfinic acid can generate the phenylmethanesulfonyl radical. This radical species can participate in a range of addition and coupling reactions.

Table 2: Representative Reactions of Sulfinic Acids

| Reaction Type | Reagents | Product Class |

| Sulfonylation | Alkenes, Alkynes | Sulfones |

| Radical Addition | Electron-deficient alkenes | β-Sulfonyl compounds |

| Coupling Reactions | Aryl halides (under catalysis) | Aryl sulfones |

The diverse reactivity of sulfinic acids highlights their importance as synthetic intermediates. thieme-connect.comscilit.comresearchgate.netnih.gov The potential to generate phenylmethanesulfinic acid from this compound would open up avenues for the synthesis of a variety of functionalized molecules.

Theoretical and Computational Investigations of Phenyl Phenylmethanesulfonate

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetic properties of sulfonate esters, including analogues of phenyl phenylmethanesulfonate (B8461500). Although specific DFT studies on phenyl phenylmethanesulfonate are not extensively documented in publicly available literature, research on closely related sulfonamide and perfluorinated sulfonic acid (PFSA) esters provides significant insights into the methodologies and expected findings.

In a study on a series of sulfonamide derived esters, researchers utilized the B3LYP functional with the 6-31G(d,p) basis set to optimize the molecular geometries and calculate various structural parameters. nih.gov This level of theory is widely used for organic molecules containing sulfur and is capable of providing reliable predictions of bond lengths, bond angles, and dihedral angles. For this compound, a similar computational approach would elucidate the conformational preferences of the phenyl and benzyl (B1604629) groups relative to the sulfonate core. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can be calculated. These values are crucial for understanding the molecule's kinetic stability and reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify electrophilic and nucleophilic sites within the molecule.

Furthermore, DFT calculations have been employed to predict the vibrational frequencies of sulfonate-containing compounds. For instance, in a study on PFSA ionomer membranes, the B3LPY/6-31+G* level of theory was used to predict vibrational transitions, including the symmetric sulfonate stretch. vt.edu For this compound, DFT calculations could predict the infrared (IR) and Raman spectra, aiding in its experimental characterization. The calculated vibrational frequencies for the S=O and S-O stretching modes would be of particular interest as they are characteristic of the sulfonate group.

The energetics of the molecule, including its heat of formation and bond dissociation energies, can also be determined using DFT. For example, in the study of methyl ester sulfonation, the stability of intermediate species was verified using DFT calculations at the B3LYP/6-31G(d) level. unad.edu.co By calculating the energies of the reactant, transition state, and product, the activation energy and reaction enthalpy for various reactions involving this compound can be estimated, providing a deeper understanding of its thermodynamic and kinetic behavior.

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of sulfonamide esters | nih.gov |

| B3LPY | 6-31+G* | Vibrational frequency prediction in perfluorinated sulfonic acids | vt.edu |

| M06-2X | 6-311+G** | Reaction mechanisms and energetics of aryl benzenesulfonates | acs.orgnih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions, including those involving sulfonate esters like this compound. Studies on analogous aryl benzenesulfonates have been instrumental in understanding the potential reaction pathways, particularly in nucleophilic substitution reactions. A central debate in the hydrolysis of sulfonate esters revolves around whether the reaction proceeds through a concerted (S(_N)2-like) mechanism or a stepwise mechanism involving a pentacoordinate intermediate. acs.orgnih.gov

A detailed computational study on the alkaline hydrolysis of a series of aryl benzenesulfonates employed the M06-2X functional with the 6-311+G** basis set and the SMD solvation model to map the potential energy surfaces (PES). acs.orgnih.gov The calculations for these systems did not locate a thermodynamically stable pentavalent intermediate, suggesting a concerted pathway. semanticscholar.org The transition states were found to be early, with minimal bond cleavage to the leaving group. semanticscholar.org For a reaction involving this compound, a similar computational approach would involve locating the transition state structure for nucleophilic attack at the sulfur atom and characterizing it through frequency analysis to confirm it is a true saddle point on the PES.

Furthermore, DFT calculations have been used to investigate the identity of chloride-chloride exchange reactions in arenesulfonyl chlorides, which serve as precursors to sulfonate esters. mdpi.com These studies revealed a double-well PES with a central transition state, characteristic of an S(_N)2 mechanism. mdpi.com This supports the feasibility of a concerted pathway for nucleophilic substitution at the sulfonyl sulfur. For this compound, computational studies could explore similar identity and non-identity nucleophilic substitution reactions to predict the most likely mechanistic pathways.

| Leaving Group | S–Onuc Distance (Å) in TS | S–Olg Distance (Å) in TS | Reference |

|---|---|---|---|

| 3-Fluoro-4-nitrophenyl | 2.38 | 1.83 | nih.gov |

| 3-Nitrophenyl | 2.45 | 1.81 | nih.gov |

| 4-Chlorophenyl | 2.46 | 1.80 | nih.gov |

| 3,4-Dimethylphenyl | 2.50 | 1.79 | nih.gov |

Analysis of Leaving Group Abilities and Substituent Effects on Reactivity through Quantum Chemical Calculations

Quantum chemical calculations are highly effective in quantifying the leaving group ability of the phenoxy group in this compound and in analyzing how substituents on both the phenyl and benzyl rings affect the reactivity of the molecule. The leaving group ability is intrinsically linked to the stability of the departing anion and the nature of the bond being broken.

Computational studies on the hydrolysis of aryl benzenesulfonates have provided significant insights into these factors. acs.orgnih.gov By calculating the reaction energies and activation barriers for a series of substrates with different substituents on the leaving aryloxide group, a linear free energy relationship (LFER) can be established computationally. This allows for the correlation of calculated properties with experimentally determined parameters like the pK(_a) of the leaving group phenol (B47542) (a Brønsted-type plot) or Hammett substituent constants ((\sigma)). For instance, in the alkaline hydrolysis of aryl benzenesulfonates, a linear Brønsted plot was computationally generated, which was in good agreement with experimental data. acs.orgnih.gov

For this compound, introducing electron-withdrawing groups on the phenyl ring of the phenoxy moiety is expected to increase its leaving group ability by stabilizing the resulting phenoxide anion. Quantum chemical calculations can quantify this effect by computing the change in the activation energy for a nucleophilic substitution reaction. Conversely, electron-donating groups would decrease the leaving group ability. Similarly, substituents on the benzyl ring would primarily influence the electrophilicity of the sulfur atom. Electron-withdrawing groups on the benzyl ring would make the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack, lowering the activation barrier.

A study on the chloride-chloride exchange in arenesulfonyl chlorides demonstrated the counterintuitive accelerating effect of ortho-alkyl groups on the substitution rate. mdpi.com This was rationalized through DFT calculations, highlighting the complex interplay of steric and electronic effects. For this compound, similar computational analyses could predict the impact of various substituents at different positions on both aromatic rings, providing a detailed understanding of its structure-reactivity relationships.

| Parameter | Calculated Value | Implication | Reference |

|---|---|---|---|

| (\rho) | 1.83 ± 0.10 | Significant negative charge buildup on the leaving group in the transition state. | acs.orgnih.gov |

| (\beta_{lg}) | -0.54 ± 0.05 | Moderate degree of S-O bond cleavage in the transition state. | acs.orgnih.gov |

Modeling of Solvation Effects on Reaction Pathways

Solvation plays a critical role in the reaction pathways of sulfonate esters, influencing the stability of reactants, transition states, and products, and thereby affecting reaction rates and mechanisms. Computational modeling of these solvent effects is essential for a realistic description of reactions in solution. Both implicit and explicit solvation models are employed to study these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, treat the solvent as a continuous dielectric medium. mdpi.com These models are computationally efficient and can provide a good first approximation of the bulk solvent effects. In the computational study of the alkaline hydrolysis of aryl benzenesulfonates, the SMD model was used to simulate the aqueous environment. acs.orgnih.gov For this compound, applying an implicit solvation model would be the initial step to understand how a polar or nonpolar solvent environment affects its reaction barriers. For instance, in an S(_N)2 reaction where a charged nucleophile attacks a neutral substrate, increasing solvent polarity is generally observed to decrease the reaction rate due to the stabilization of the nucleophile being greater than the stabilization of the delocalized charge in the transition state. mdpi.com

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally more demanding. Often, a mixed or hybrid implicit/explicit model is used, where a few solvent molecules are treated explicitly in the first solvation shell, and the bulk solvent is represented by a continuum model. This approach was discussed in the context of sulfonate ester hydrolysis, where the inclusion of explicit water molecules was necessary to stabilize a potential pentavalent intermediate for substrates with poor leaving groups. acs.org

A study on the S(_N)2 versus E2 competition highlighted that strong solvation of the nucleophile can shift the preference from the E2 to the S(_N)2 pathway. nih.gov For reactions of this compound, computational modeling of solvation could reveal similar shifts in reaction mechanisms depending on the solvent and the nature of the nucleophile. The choice of solvent could therefore be a critical factor in controlling the outcome of reactions involving this compound.

Intermolecular Interactions and Binding Studies (Drawing parallels with related sulfonate esters)

The non-covalent interactions of this compound are crucial for understanding its physical properties, such as its crystal packing, solubility, and its potential interactions with biological macromolecules. While direct computational studies on the intermolecular interactions of this compound are scarce, valuable parallels can be drawn from studies on related sulfonate esters and sulfonamides.

Quantum mechanical calculations on sulfonamide crystals have shown that strong intermolecular hydrogen bonds and (\pi)-(\pi) stacking interactions are the main driving forces for crystal packing. semanticscholar.org this compound, lacking the N-H donor of sulfonamides, cannot act as a hydrogen bond donor. However, the sulfonate oxygens are strong hydrogen bond acceptors. Therefore, in the presence of hydrogen bond donors, strong O···H interactions are expected. The two phenyl rings in the molecule can participate in (\pi)-(\pi) stacking and C-H···(\pi) interactions. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D) can be used to quantify the energy of these different types of interactions in dimers or larger clusters of this compound.

Studies on polyelectrolytes containing poly(styrene sulfonate) have highlighted the importance of both electrostatic and hydrophobic interactions in their association with other molecules. nih.gov The phenyl and benzyl groups of this compound provide hydrophobic character, while the sulfonate group is highly polar. This amphiphilic nature will govern its interactions in different environments.

In a biological context, the sulfonate group can form strong electrostatic and hydrogen bonding interactions with receptor sites, for example, with arginine or lysine (B10760008) residues in a protein binding pocket. The aromatic rings can engage in hydrophobic and (\pi)-(\pi) stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Molecular docking simulations, a computational technique, could be employed to predict the binding mode of this compound to a target protein and estimate the binding affinity. These simulations would rely on force fields that accurately describe the non-covalent interactions of the sulfonate ester moiety.

Applications of Phenyl Phenylmethanesulfonate in Advanced Chemical Syntheses

Role as a Key Reactive Intermediate in Multistep Organic Synthesis

In the intricate field of multistep organic synthesis, reactive intermediates are transient, high-energy molecules that are generated in one step and rapidly consumed in the next to form a more stable product. Phenyl phenylmethanesulfonate (B8461500) serves as a crucial reagent for generating such intermediates, acting as an electrophilic agent that facilitates key molecular transformations. Its utility stems from the excellent leaving group ability of the methanesulfonate (B1217627) anion, which enables a wide range of nucleophilic substitution reactions.

A fundamental challenge in organic synthesis is that the hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions. To overcome this, the hydroxyl group must be converted into a more reactive functionality. Sulfonate esters, such as those derived from phenyl phenylmethanesulfonate, are exceptionally effective for this purpose. The reaction of an alcohol with a methanesulfonylating agent transforms the hydroxyl group into a methanesulfonate (mesylate) group. This group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group, making it readily displaced by a wide variety of nucleophiles. This strategy is a cornerstone of reactions like the Williamson ether synthesis, where activating an alcohol as a sulfonate ester is a key step.

The activation of alcohols via sulfonation is a gateway to synthesizing a broad spectrum of organic compounds. This compound can be employed as a phenoxy-sulfone source in these transformations. The primary application is in the synthesis of ethers, a vital class of compounds in pharmaceuticals, solvents, and fragrances. In a typical etherification, an alcohol is deprotonated to form a nucleophilic alkoxide, which then displaces the leaving group from an alkyl sulfonate. This method allows for the controlled formation of C-O bonds. Beyond ethers, the displacement of the sulfonate group by other nucleophiles—such as amines, halides, or cyanide—enables the synthesis of a diverse array of functionalized molecules, making sulfonate esters versatile intermediates in synthetic chemistry.

Modern synthetic chemistry increasingly relies on "building block" strategies, where complex molecules are assembled from smaller, pre-functionalized units. This modular approach simplifies the synthetic route and allows for the rapid generation of molecular analogs for testing and optimization. This compound functions as such a building block, providing a stable yet reactive source of the phenyl group attached to a highly effective leaving group. This allows chemists to introduce the phenoxy moiety into a larger molecular framework with precision and high yield. By designing syntheses around such reliable and versatile building blocks, researchers can construct complex natural products and novel functional molecules more efficiently.

Contributions to Polymer Science and Materials Chemistry

The principles of reactivity and functional group transformation associated with this compound also extend into the realm of polymer science. The introduction of sulfonate ester functionalities onto polymer chains is a powerful method for chemical modification, enabling the fine-tuning of material properties.

Post-polymerization modification is a key technique for synthesizing functional polymers that would be difficult to create through direct polymerization of corresponding monomers. This involves chemically altering a pre-synthesized polymer backbone. By introducing sulfonate ester groups onto a polymer, typically by reacting hydroxyl-containing polymer side chains with a sulfonylating agent, the polymer becomes "activated" for further reactions. The sulfonate esters act as reactive sites along the polymer backbone. These sites can then undergo nucleophilic substitution reactions, allowing for the grafting of various new functional groups onto the polymer. This method provides a versatile platform for creating a wide range of custom-designed polymers from a common precursor. For instance, this approach can be used to attach bioactive molecules, chromophores, or other specific chemical entities to a polymer chain.

The chemical modification of a polymer's backbone can profoundly alter its physical and chemical properties. Introducing the phenylmethanesulfonate group can increase the polarity of the polymer, potentially enhancing its solubility in specific solvents. The bulky phenyl groups can also disrupt polymer chain packing, affecting properties like the glass transition temperature and mechanical strength. Subsequent reactions that replace the sulfonate ester with other functionalities offer a pathway to precisely control polymer characteristics. For example, grafting hydrophilic side chains can improve a polymer's water solubility, while attaching hydrophobic groups can modify its behavior in nonpolar environments. This ability to tune properties is critical for developing advanced materials for applications ranging from drug delivery systems to specialized coatings and membranes.

Chemical Mechanisms of Action as Electrolyte Additives in Energy Storage Devices (e.g., Lithium-Ion Batteries)

This compound has been investigated as a functional electrolyte additive to enhance the performance and longevity of energy storage systems, particularly lithium-ion batteries (LIBs). Its efficacy stems from its ability to favorably modify the electrode-electrolyte interface, primarily at the anode. By participating in the formation of a stable protective layer, it helps to mitigate degradation mechanisms that typically lead to capacity fade and reduced cycle life.

Mechanism of Solid Electrolyte Interphase (SEI) Layer Formation and Stabilization

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. ossila.com This layer is formed by the reductive decomposition of electrolyte components. ossila.com The chemical composition and stability of the SEI are paramount for the long-term performance of the battery, as it prevents ongoing electrolyte decomposition while allowing for the transport of lithium ions. ossila.com

When used as an additive, this compound plays a crucial role in forming a more effective SEI layer. The mechanism is predicated on its electrochemical properties relative to the bulk electrolyte solvents, such as ethylene (B1197577) carbonate (EC). mdpi.comvipslib.com Theoretical calculations based on density functional theory (DFT) indicate that this compound possesses a lower lowest unoccupied molecular orbital (LUMO) energy, which means it is more readily reduced than the carbonate solvents in the electrolyte. mdpi.comvipslib.com

Consequently, during the initial charging, this compound is preferentially reduced on the graphite (B72142) anode surface. This reduction leads to the formation of a stable, thin, and robust SEI layer. mdpi.comiaea.org This additive-derived SEI layer effectively passivates the anode surface, preventing the continuous decomposition of the electrolyte solvents. mdpi.com The resulting SEI is believed to be composed of the reduction products of this compound, which disguise the graphite sheets and neutralize the catalytic activity of prismatic surfaces that can lead to irreversible capacity loss. vipslib.com

Electrochemical Reduction Potentials and Their Implications

The effectiveness of this compound as an SEI-forming additive is directly linked to its electrochemical reduction potential. According to DFT calculations, this compound has a lower reduction potential compared to the standard cyclic carbonate electrolyte solvents like ethylene carbonate (EC). mdpi.comvipslib.com This means it will be electrochemically reduced at a higher potential (i.e., before EC) during the first lithium intercalation into the graphite anode.

Influence of Molecular Structure on Electrochemical Performance and Cycling Stability

The molecular structure of this compound is key to its beneficial effects on battery performance. The presence of the sulfonate group and the phenyl ring influences its electrochemical behavior and the properties of the resulting SEI layer.

The introduction of this compound into the electrolyte has been shown to significantly enhance the cycling stability and capacity retention of lithium-ion batteries. For instance, in Li/graphite half-cells, the addition of a small amount of this compound resulted in a capacity retention of nearly 100% after 35 cycles at room temperature, whereas the cell without the additive showed a severe decrease to just 50.4% of its initial discharge capacity. mdpi.com Similarly, in LiNi0.5Co0.2Mn0.3O2/graphite cells tested at low temperatures (-10 °C), the presence of 1 wt% this compound led to a capacity retention of 73.8% after 100 cycles, a substantial improvement over the 54.7% retention in the standard electrolyte. iaea.org

This enhanced performance is attributed to the formation of a thinner and more stable SEI layer, which reduces cell impedance and suppresses detrimental side reactions, such as the deposition of lithium metal and the formation of dendrites on the anode surface. iaea.org

Table 1: Impact of this compound (PMS) Additive on Li-ion Battery Performance

| Battery System | Test Conditions | Performance Metric | Without PMS Additive | With PMS Additive | Source |

|---|---|---|---|---|---|

| Li/graphite | Room Temp., 35 Cycles | Capacity Retention | 50.4% | ~100% | mdpi.com |

| LiNi0.5Co0.2Mn0.3O2/graphite | -10 °C, 100 Cycles | Capacity Retention | 54.7% | 73.8% (with 1 wt% PMS) | iaea.org |

Catalytic Roles and Applications in Organic Reactions

While extensively studied as an electrolyte additive, the direct application of this compound as a catalyst in organic reactions is less documented in dedicated studies. However, the catalytic potential of the molecule can be inferred from the known reactivity of its constituent functional groups, specifically the sulfonic acid ester moiety.

Organic compounds that contain a sulfonic acid group are widely used to replace traditional mineral acids as catalysts in a variety of organic transformations. beilstein-journals.org These organosulfonic acids are valued for their stability, ease of handling, and potential for reusability. beilstein-journals.org For example, methanesulfonic acid is employed as a strong acid catalyst in reactions like urethane (B1682113) synthesis. nih.gov

Similarly, materials functionalized with phenyl sulfonic acid groups have demonstrated significant catalytic activity. researchgate.netresearcher.life These solid acid catalysts are effective in promoting various organic reactions, such as the one-pot preparation of chromenopyridopyrimidine-dione derivatives and the synthesis of amidoalkyl naphthols. beilstein-journals.orgresearchgate.net The catalytically active sulfonate groups on a support material can readily interact with organic reactants, facilitating chemical transformations. researchgate.net Given this context, this compound, as a sulfonic acid derivative, could potentially act as a mild acid catalyst or a precursor for generating catalytically active species in certain organic synthesis applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Phenyl Phenylmethanesulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Phenyl phenylmethanesulfonate (B8461500) (C₆H₅CH₂SO₂OC₆H₅). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Phenyl phenylmethanesulfonate, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the two phenyl rings. The methylene (B1212753) (CH₂) protons of the benzyl group are anticipated to appear as a singlet, as they lack adjacent protons for coupling. The protons on the two aromatic rings would appear as complex multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show separate signals for the methylene carbon and for each unique carbon atom in the two different phenyl rings (ipso, ortho, meta, and para carbons), providing direct evidence of the carbon skeleton.

The following table outlines the predicted chemical shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~4.5-5.0 (singlet) | ~55-65 |

| Phenyl Ring (attached to CH₂) | ~7.2-7.5 (multiplet) | ~125-135 |

| Phenyl Ring (ester) | ~7.1-7.4 (multiplet) | ~120-150 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound can be readily generated for analysis.

Upon collision-induced dissociation in tandem MS (MS/MS), the molecule undergoes characteristic fragmentation. A key fragmentation pathway for sulfonate esters and related sulfonamides is the neutral loss of sulfur dioxide (SO₂), a stable small molecule. researchgate.netnih.gov Other expected cleavages would occur at the C-S and S-O bonds, leading to the formation of stable carbocations like the benzyl cation or fragments corresponding to the phenoxy group. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure.

The table below details the expected key fragments of this compound in ESI-MS.

| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |

| Protonated Molecule | [C₆H₅CH₂SO₂OC₆H₅ + H]⁺ | 249.07 | Parent Ion |

| Benzyl Cation | [C₆H₅CH₂]⁺ | 91.05 | Cleavage of the CH₂-S bond |

| Phenoxy Cation | [C₆H₅O]⁺ | 93.03 | Cleavage of the O-S bond |

| Loss of SO₂ | [C₁₃H₁₂O + H]⁺ | 185.09 | Neutral loss of SO₂ (64 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent peaks would be the strong, sharp absorptions corresponding to the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. mdpi.com Additionally, the spectrum will show absorptions for the C-H bonds of the aromatic rings and the methylene bridge, as well as C=C stretching within the rings and C-O stretching of the ester linkage.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Sulfonate S=O | Asymmetric Stretching | 1340 - 1370 |

| Sulfonate S=O | Symmetric Stretching | 1150 - 1180 |

| Ester C-O | Stretching | 1000 - 1300 |

| Ester S-O | Stretching | 900 - 1000 |

Electrochemical Techniques for Reactivity and Stability Assessment (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are used to investigate the redox properties of a compound, providing insights into its reactivity and stability. For this compound, these methods can be used to determine the potentials at which the molecule is oxidized or reduced.

The sulfonate ester group is known to be a good leaving group and can be susceptible to nucleophilic attack or reductive cleavage. nih.govresearchgate.net By scanning a potential range, CV can reveal the electrochemical stability window of the compound. The reduction potential associated with the cleavage of the S-O or C-S bonds can be measured, offering quantitative data on the molecule's susceptibility to electron transfer reactions. This information is valuable for understanding its stability in different chemical environments and its potential role in electrochemical applications. While specific data for this compound is not widely available, studies on related sulfone and thiosulfonate compounds demonstrate that the sulfur center is electrochemically active and can undergo reductive cleavage.

Electron Microscopy and Spectroscopic Techniques for Surface Analysis (e.g., FE-SEM, EDS)

When this compound is studied in its solid state or as part of a surface coating, electron microscopy and associated spectroscopic techniques provide critical information about its morphology and elemental composition.

Field Emission Scanning Electron Microscopy (FE-SEM): FE-SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. mdpi.com This technique could be used to visualize the crystal habit of this compound, examine the morphology of a thin film made from the material, or study its distribution when adsorbed onto a substrate. The high magnification capabilities of FE-SEM allow for detailed characterization of micro- and nanostructures. longdom.org

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with FE-SEM, EDS is an analytical technique used for the elemental analysis of a sample. wur.nl As the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. By detecting and analyzing the energy of these X-rays, EDS can identify the elemental composition of the sample and create elemental maps showing the spatial distribution of elements like Carbon (C), Oxygen (O), and Sulfur (S). This would be useful to confirm the purity and uniform distribution of this compound on a surface. wur.nl

Future Directions and Emerging Research Avenues for Phenyl Phenylmethanesulfonate

Development of Green and Sustainable Synthetic Pathways for Phenyl Phenylmethanesulfonate (B8461500) and its Derivatives

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For phenyl phenylmethanesulfonate and its derivatives, this translates to the development of synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.

Key research efforts are focused on:

Alternative Reagents: Moving away from traditional methods that often employ hazardous sulfonyl chlorides. nih.gov Research is exploring the use of stable and readily available starting materials like phenols and sodium arenesulfinates. organic-chemistry.org

Catalytic Systems: Employing catalysts that can operate under mild conditions and be recycled and reused. This includes the use of affordable and abundant metals as catalysts. researchgate.net

Energy-Efficient Methods: Investigating photochemical and electrochemical approaches to drive the synthesis. nih.govresearchgate.net Visible-light-induced synthesis, for instance, offers a photocatalyst-free and mild alternative. nih.gov Electrochemical methods provide a pathway that avoids the need for chemical oxidants. organic-chemistry.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Recent advancements include chromatography-free and eco-friendly protocols for the tosylation and mesylation of phenols, which are characterized by their simplicity, short reaction times, and mild conditions. organic-chemistry.org Another promising approach is the ultrasound-assisted synthesis of esters, which can lead to high yields in shorter reaction times under mild conditions. researchgate.net

| Strategy | Key Features | Advantages | References |

|---|---|---|---|

| Visible-Light-Induced Synthesis | Photocatalyst-free, multicomponent reaction. | Mild conditions, high yields, avoids hazardous reagents. | nih.gov |

| Electrochemical Synthesis | Uses stable phenols and sodium arenesulfinates. | Mild conditions, no additional oxidants, good to excellent yields. | organic-chemistry.orgresearchgate.net |

| Chromatography-Free Protocols | Simplified purification. | Environmentally friendly, simple, short reaction times. | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Uses p-toluenesulfonic acid as a catalyst. | Efficient, good yields, short reaction times, mild conditions. | researchgate.net |

Design of Novel Catalytic Systems for Highly Selective Transformations Involving the Sulfonate Moiety

The sulfonate group is a versatile functional group, and developing catalytic systems that can selectively transform it is a major area of research. This includes reactions where the sulfonate acts as a leaving group or participates in catalytic cycles.

Future research directions include:

Transition-Metal Catalysis: Exploring a wider range of transition metals to catalyze novel transformations of the sulfonate group. researchgate.net This includes the development of catalysts for cross-coupling reactions where the sulfonate group can act as a pseudohalide. researchgate.net

Photocatalysis and Organocatalysis: Designing metal-free catalytic systems that can activate the C-SO2 bond, leading to new desulfonylative functionalizations. researchgate.netacs.org

Enantioselective Catalysis: Developing chiral catalysts that can control the stereochemistry of reactions involving the sulfonate moiety, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Tandem Catalysis: Designing catalytic systems that can perform multiple transformations in a single pot, improving efficiency and reducing waste.

Recent studies have highlighted the potential of integrating novel catalytic methods to activate C-SO2 bonds, leading to advancements in desulfonylative functionalizations. researchgate.net Furthermore, the sulfonate group itself can be incorporated into catalyst design to improve solubility and electrocatalytic performance. chemrxiv.org

Advanced Mechanistic Probes Using In Situ Spectroscopic and Time-Resolved Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. The application of advanced analytical techniques to study reactions involving this compound in real-time is a key research frontier.

Emerging techniques and their applications include:

In Situ Spectroscopy: Techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the direct observation of reactive intermediates and catalyst species during a reaction. xmu.edu.cnacs.orgresearchgate.net This provides invaluable information about the reaction pathway and kinetics. xmu.edu.cnacs.orgresearchgate.net

Time-Resolved Spectroscopy: Ultrafast techniques such as transient absorption and time-resolved fluorescence spectroscopy can probe the dynamics of excited states and short-lived intermediates on timescales from femtoseconds to milliseconds. researchgate.netwikipedia.org This is particularly useful for studying photochemical reactions. researchgate.netwikipedia.org

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are being used to model reaction pathways, predict transition state structures, and understand the role of catalysts and solvents. ruhr-uni-bochum.de

These advanced techniques are crucial for elucidating complex reaction mechanisms, such as distinguishing between concerted and stepwise pathways in nucleophilic substitution reactions involving sulfonate esters. researchgate.net

Exploration of this compound in Supramolecular Chemistry and Non-Covalent Interactions

The aromatic rings in this compound provide a platform for engaging in a variety of non-covalent interactions, which are the foundation of supramolecular chemistry. wikipedia.org Understanding and harnessing these interactions can lead to the design of novel materials with tailored properties.

Areas for future exploration include:

Molecular Recognition: Designing host molecules that can selectively bind to this compound through interactions like π-π stacking, cation-π, and hydrogen bonding. nih.govnih.gov

Self-Assembly: Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, and frameworks. wikipedia.org

Functional Materials: Utilizing the understanding of non-covalent interactions to create functional materials for applications in areas like sensing, catalysis, and drug delivery. rsc.org The sulfonate group can also play a crucial role in directing these interactions and imparting specific functionalities.

The study of non-covalent interactions involving aromatic rings is a rapidly growing field with significant implications for rational drug design and materials science. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key step towards modernizing their production.

Key benefits and research directions include:

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better reproducibility and safer handling of exothermic reactions. researchgate.netrsc.org

Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors leads to improved heat and mass transfer, often resulting in faster reaction times and higher yields. riken.jp

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, which is a significant advantage over traditional batch processes. mdpi.com

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. researchgate.netsoci.orgresearchgate.net This is particularly valuable for creating libraries of compounds for drug discovery and materials science research. researchgate.netsoci.orgresearchgate.net

The development of continuous flow protocols for the synthesis of sulfonyl chlorides and other related compounds is an active area of research, demonstrating the potential for high space-time yields and improved process safety. rsc.org

| Advantage | Description | References |

|---|---|---|

| Precise Control | Accurate management of temperature, pressure, and residence time. | researchgate.netrsc.org |

| Improved Safety | Better handling of exothermic reactions and hazardous intermediates. | rsc.org |

| Increased Efficiency | Faster reactions and higher yields due to enhanced heat and mass transfer. | riken.jp |

| Facilitated Scalability | Simplified scale-up by extending reaction time. | mdpi.com |